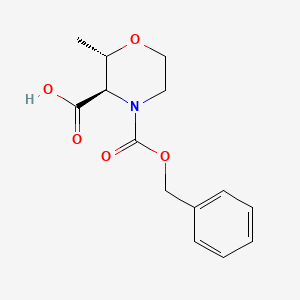

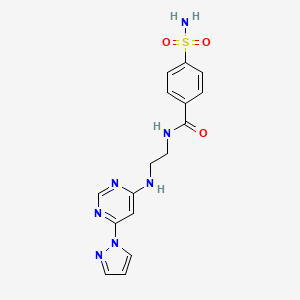

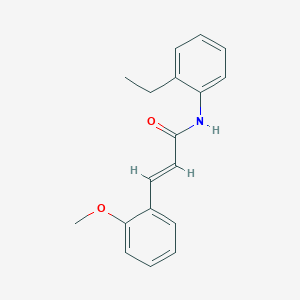

3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Hypoxia-Dependent Reduction in Cells and Tumors

Research has indicated the potential application of nitroimidazole derivatives in targeting hypoxic tumor cells. One study showed that the incubation of Chinese hamster ovary cells and KHT murine fibrosarcoma tumor cells under hypoxic conditions with a nitroimidazole compound resulted in a preferential reduction of the compound, suggesting a higher degree of hypoxia in tumors than in most normal tissues. This implies that some nitro compounds could be useful for treating tumors with a high fraction of hypoxic cells, even without radiation (Varghese et al., 1976).

Potential in Tumor Hypoxia Imaging

A novel histidine derivative containing 4-nitroimidazole, synthesized and labeled with [99mTc(CO)3(H2O)3]+, demonstrated selective accumulation in tumor tissues and a slow clearance, highlighting its potential as an imaging agent for tumor hypoxia. This suggests the utility of nitroimidazole derivatives in the development of diagnostic tools for identifying hypoxic tumor regions, which are often resistant to conventional therapies (Lei & Taiwei, 2013).

Corrosion Inhibition

Imidazole derivatives have been explored as novel and green corrosion inhibitors for mild steel. A study synthesized amino acids based corrosion inhibitors, demonstrating significant inhibition efficiency. These compounds act as mixed-type inhibitors, offering a promising approach to protecting metal surfaces against corrosion, thus having applications in materials science and engineering (Srivastava et al., 2017).

Organic Synthesis and Chemical Reactions

Imidazole derivatives have been utilized in the synthesis of organic compounds and as reagents in chemical reactions. For instance, 3-Methyl-1-sulfonic acid imidazolium nitrate has been used for the efficient nitration of aromatic compounds, demonstrating the role of imidazole derivatives in facilitating organic synthesis processes (Zolfigol et al., 2012).

Propiedades

IUPAC Name |

3-(1H-imidazol-5-yl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O6/c19-12-8-2-1-3-9(18(23)24)11(8)13(20)17(12)10(14(21)22)4-7-5-15-6-16-7/h1-3,5-6,10H,4H2,(H,15,16)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHVSASNRLSIDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C(CC3=CN=CN3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682978.png)

![(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2682983.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide](/img/structure/B2682987.png)